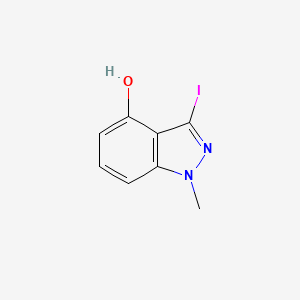

3-Iodo-1-methyl-1H-indazol-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

1823931-40-3 |

|---|---|

Molecular Formula |

C8H7IN2O |

Molecular Weight |

274.06 g/mol |

IUPAC Name |

3-iodo-1-methylindazol-4-ol |

InChI |

InChI=1S/C8H7IN2O/c1-11-5-3-2-4-6(12)7(5)8(9)10-11/h2-4,12H,1H3 |

InChI Key |

UXEJFUKPTZIFAR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC=C2)O)C(=N1)I |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 3 Iodo 1 Methyl 1h Indazol 4 Ol Derivatives

Impact of the 3-Iodo Substitution on Biological Activity

The substituent at the C3 position of the indazole ring is crucial for the biological activity of many indazole-based compounds. nih.gov The iodine atom in 3-iodo-1-methyl-1H-indazol-4-ol is a significant feature due to its size, hydrophobicity, and ability to form halogen bonds. In broader studies of indazole derivatives, the introduction of hydrophobic groups such as halogens at various positions has been shown to influence potency. nih.gov

The presence of an iodine atom can impact activity in several ways:

Steric Influence : As a large atom, iodine can provide beneficial steric bulk, promoting a better fit into a specific binding pocket of a target protein.

Hydrophobic Interactions : The lipophilic nature of iodine can enhance binding to hydrophobic regions within a target's active site.

Halogen Bonding : The iodine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) in the protein's active site. This type of interaction is increasingly recognized as a key contributor to ligand-target affinity.

Electronic Effects : The electron-withdrawing nature of iodine can modulate the electron density of the indazole ring system, which can influence the strength of other interactions. researchgate.net

In the development of inhibitors for enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), the nature of the substituent at the C3 position of the indazole ring has been shown to be critical for potent inhibitory activity. nih.gov

Role of the 1-Methyl Group in Molecular Recognition and Activity Profiles

The N1-alkylation of the indazole ring is a common strategy in medicinal chemistry, and N1-alkyl indazoles are considered privileged motifs. nih.gov The methyl group at the N1 position of this compound serves several key functions that influence its molecular recognition and activity.

Firstly, methylation at the N1 position prevents tautomerization, locking the molecule into the 1H-indazole form, which is generally more thermodynamically stable than the 2H-indazole tautomer. nih.gov This rigidification is important because it presents a single, defined conformation to the biological target, reducing the entropic penalty upon binding.

Secondly, the N1-position is often crucial for establishing key interactions within a binding site. The nitrogen atom itself can be involved in interactions, and the attached methyl group can participate in hydrophobic interactions. researchgate.net Studies on the selective synthesis of N1-alkyl indazoles highlight the importance of this specific regioisomer for desired biological activity. nih.gov In many cases, the N1-isomer shows significantly different potency and selectivity compared to the N2-isomer.

Significance of the 4-Hydroxyl Group for Ligand-Target Interactions

The hydroxyl (-OH) group is a common and vital functional group in therapeutics, primarily due to its ability to form strong, directional hydrogen bonds. researchgate.net The 4-hydroxyl group on the indazole ring of this compound is critically positioned to act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom).

These hydrogen bonding capabilities are essential for high-affinity ligand-target interactions. researchgate.net The precise placement of a hydroxyl group can anchor a ligand into its binding site, contributing significantly to binding affinity and selectivity. For example, co-crystal structures of other heterocyclic ligands bound to their targets often reveal key hydrogen bond interactions between a hydroxyl group and amino acid residues like lysine (B10760008) or leucine (B10760876) in the protein's main chain. dundee.ac.uk

Furthermore, the hydroxyl group increases the polarity and hydrophilicity of the molecule. researchgate.net This can improve aqueous solubility and alter the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of a hydroxyl group can thus be a strategy to balance the lipophilicity introduced by other parts of the molecule, such as the 3-iodo substituent. nih.gov

SAR Studies on Modifications of the Indazole Scaffold

The indazole nucleus serves as a versatile scaffold in drug discovery, and its biological activity can be fine-tuned by introducing various substituents at different positions. nih.govnih.gov

Modifications to the benzene (B151609) ring portion of the indazole scaffold have been shown to significantly impact biological activity.

C5 Position : The C5 position is a frequent site for substitution to enhance potency and selectivity. In the development of 1H-indazole-3-carboxamide derivatives as GSK-3 inhibitors, substituting the C5 position with a methoxy (B1213986) group resulted in higher potency compared to a methyl group, highlighting the importance of this position for activity. nih.gov Similarly, in a series of antitumor agents, aromatic ring substitution at the C5 position was explored to increase activity. nih.gov

C7 Position : The C7 position is sterically adjacent to the N1-substituent, and modifications here can influence the orientation of the N1-group. The synthesis of 7-iodo and other 7-substituted-1H-indazoles has provided building blocks for creating diverse libraries of compounds for screening. researchgate.net

The following table summarizes the effects of certain substitutions on indazole derivatives from related studies.

| Scaffold | Position | Substituent | Target | Effect on Activity (IC₅₀) | Reference |

| 1H-indazole-3-carboxamide | C5 | -CH₃ | GSK-3 | Lower activity | nih.gov |

| 1H-indazole-3-carboxamide | C5 | -OCH₃ | GSK-3 | Higher activity (1.7 µM) | nih.gov |

| Indazole-phenyl | Ring | -CH₃ | Kinase | Increased activity (from 3.0 µM to 0.64 µM) | nih.gov |

| 3-amino-indazole | C5 | Aromatic rings | ALK | High activity (Entrectinib, 12 nM) | nih.gov |

This table is interactive. Click on the headers to sort.

In many indazole-based inhibitors, the core is connected via a linker to a terminal group, which often occupies a solvent-exposed region of the binding site. The nature of both the linker and the terminal group is critical for optimizing activity.

For instance, in a series of GSK-3 inhibitors based on 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides, modifying the piperidine (B6355638) ring (the linker/terminal group) had a profound effect. Replacing a simple methyl group on the piperidine nitrogen with an N-alkylcarboxylic acid group led to a significant increase in activity. nih.gov This suggests that introducing a polar, hydrogen-bond-forming group at the terminal position can enhance interactions with the target protein. nih.gov

| Parent Compound | Linker/Terminal Group Modification | Resulting IC₅₀ | Reference |

| N-(1-methylpiperidin-4-ylmethyl) derivative | Base compound | 1.20 µM | nih.gov |

| Base compound | Replaced methyl with -CH₂COOH | 0.67 µM | nih.gov |

| Base compound | Replaced methyl with -(CH₂)₂COOH | 0.69 µM | nih.gov |

| Base compound | Replaced methyl with -(CH₂)₃COOH | 0.23 µM | nih.gov |

This table is interactive. Click on the headers to sort.

Similarly, the introduction of a piperazine (B1678402) moiety as a linker has been used to improve solubility and oral bioavailability in kinase inhibitors. nih.gov

Pharmacophore Modeling and Identification of Key Structural Features

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (features) that a molecule must possess to be recognized by and bind to a specific biological target. nih.gov For derivatives of this compound, a pharmacophore model would identify the key features responsible for its activity.

Based on the SAR analysis, a putative pharmacophore model would include:

A Hydrogen Bond Donor/Acceptor Feature : Corresponding to the 4-hydroxyl group. researchgate.net

A Hydrophobic/Halogen Bond Donor Feature : Representing the 3-iodo group.

A Hydrophobic Feature : Corresponding to the 1-methyl group.

An Aromatic Ring Feature : Representing the indazole core.

Structural biology techniques, such as X-ray co-crystallography of related indazole inhibitors with their target proteins, provide the empirical data needed to build and refine these models. dundee.ac.uknih.gov These structures reveal the precise interactions—hydrogen bonds, hydrophobic contacts, and halogen bonds—that anchor the ligand in the active site. By understanding these key structural features, medicinal chemists can design new derivatives with improved potency and selectivity by ensuring the optimal spatial arrangement of these critical pharmacophoric elements.

Molecular and Cellular Biological Activities of 3 Iodo 1 Methyl 1h Indazol 4 Ol and Indazole Analogues

Enzyme Inhibition Profiles and Mechanistic Elucidation

Indazole derivatives have been extensively studied for their ability to inhibit various enzymes, playing crucial roles in different biological pathways.

Indazole-based compounds have emerged as potent inhibitors of a variety of protein kinases, which are key regulators of cellular processes. nih.govrsc.org Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets. nih.govnih.govresearchgate.net

Tyrosine Kinases: Indazole derivatives are recognized as inhibitors of tyrosine kinases. nih.govresearchgate.net

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.net Several indazole derivatives have been designed and evaluated as potent VEGFR-2 kinase inhibitors. nih.govresearchgate.netnih.govscilit.com For instance, a series of indazole derivatives were designed, and the most potent compound, compound 30, exhibited an IC50 of 1.24 nM against VEGFR-2. nih.gov Another study reported indazole–pyrimidine-based derivatives as VEGFR-2 inhibitors. nih.gov

TTK: Tyrosine threonine kinase (TTK), a key regulator of the mitotic spindle checkpoint, is a target for cancer therapy. nih.gov Indazole derivatives, specifically 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamides, have been identified as TTK inhibitors. nih.gov A screening campaign and subsequent optimization led to the discovery of compound 72 (CFI-400936), a potent TTK inhibitor with an IC50 of 3.6 nM. metajournal.com

FGFRs: Fibroblast growth factor receptors (FGFRs) are a subfamily of tyrosine kinases involved in cell proliferation and repair. nih.govnih.gov Aberrant FGFR signaling is implicated in various cancers. nih.govnih.govgoogle.comgoogle.com Indazole-based pharmacophores have been identified for the inhibition of FGFR kinases. nih.govnih.gov A library of indazole-containing fragments was found to inhibit FGFR1–3 in the micromolar range. nih.govnih.gov Further optimization led to the development of a potent FGFR1 inhibitor with an IC50 of 2.9 nM. rsc.org

ERK1/2: Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is often dysregulated in cancer. nih.govmdpi.com Indazole amide-based inhibitors have been discovered and optimized to potently inhibit ERK1/2 enzyme activity. nih.gov One study reported an indazole amide with an ERK2 IC50 of 33.8 nM. nih.gov

Syk: While not as extensively documented in the provided results, the broad activity of indazole derivatives against various kinases suggests potential for Syk inhibition, a non-receptor tyrosine kinase involved in immune signaling.

PLK4: Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication and is overexpressed in many cancers. nih.govnih.govrsc.orgrsc.org Indazole derivatives have been developed as potent PLK4 inhibitors. nih.govnih.govrsc.orgrsc.orgresearchgate.net For example, CFI-400945 is an indazole-based PLK4 inhibitor with an IC50 of 2.8 nM and is currently in clinical trials. nih.gov Another compound, K22, demonstrated a PLK4 IC50 of 0.1 nM. nih.govrsc.org

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can lead to cancer. nih.govnih.govacs.org Indazole-based covalent inhibitors have been developed to target drug-resistant EGFR mutants. nih.govnih.govacs.org One such inhibitor was found to be selective for the EGFR wild type with an IC50 of 462 nM against the L858R/T790M mutant. nih.gov

Interactive Table: Protein Kinase Inhibition by Indazole Analogues

| Kinase Target | Indazole Analogue Type | Reported IC50 Values |

| VEGFR-2 | Indazole derivative (compound 30) | 1.24 nM nih.gov |

| TTK | 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamide | 3.6 nM (CFI-400936) metajournal.com |

| FGFR1 | 1H-indazol-3-amine derivative | 2.9 nM rsc.org |

| ERK2 | Indazole amide | 33.8 nM nih.gov |

| PLK4 | N-(1H-indazol-6-yl)benzenesulfonamide (K22) | 0.1 nM nih.govrsc.org |

| EGFR (L858R/T790M) | Indazole-based covalent inhibitor | 462 nM nih.gov |

Indazole derivatives have also been investigated for their effects on cholinergic enzymes, which are important targets in neurodegenerative diseases like Alzheimer's. monash.eduresearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Some indazole derivatives have shown inhibitory activity against both AChE and BChE. nih.gov One study reported a series of indazole-based thiadiazole derivatives with IC50 values for AChE inhibition ranging from 0.86 to 26.73 μM. nih.gov For BChE, the IC50 values ranged from 0.89 to 27.08 μM. nih.gov Another study focused on indazole derivatives as selective inhibitors of BChE, with one compound demonstrating potent and selective activity. monash.eduresearchgate.netnih.gov

Interactive Table: Cholinergic Enzyme Inhibition by Indazole Analogues

| Enzyme | Indazole Analogue Type | IC50 Range |

| Acetylcholinesterase (AChE) | Indazole-based thiadiazole | 0.86 - 26.73 μM nih.gov |

| Butyrylcholinesterase (BChE) | Indazole-based thiadiazole | 0.89 - 27.08 μM nih.gov |

Bacterial DNA gyrase is a well-established target for antibacterial drugs. nih.govnih.govnih.govresearchgate.net Indazole derivatives have been identified as a novel class of inhibitors targeting the GyrB subunit. nih.govnih.govnih.govresearchgate.net Structure-based drug design has led to the discovery of indazole derivatives with excellent enzymatic and antibacterial activity. nih.govnih.gov One particular indazole derivative showed good activity against DNA gyrase with an IC50 of 1 mg/L, while having minimal activity against topoisomerase IV. researchgate.net

While the primary focus of the provided search results is on kinase and antimicrobial activity, the general anti-inflammatory properties of indazole derivatives suggest a potential for cyclooxygenase (COX) inhibition. researchgate.net However, specific data on the COX inhibition profile of 3-Iodo-1-methyl-1H-indazol-4-ol or its close analogues was not found in the provided search results.

Antimicrobial Spectrum of Activity

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activity. researchgate.netresearchgate.net

Indazole derivatives have shown promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.govmdpi.comresearchgate.netresearchgate.net

Gram-Positive Bacteria: Numerous studies have highlighted the potent activity of indazole analogues against Gram-positive pathogens, including multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.gov One study identified an indazole derivative with a minimum inhibitory concentration (MIC) of 4 μg/mL against several drug-resistant staphylococcus and enterococcus strains. mdpi.com Another series of indazoles showed activity against S. aureus and S. epidermidis with MIC values ranging from 64 to 128 μg/mL. mdpi.com

Gram-Negative Bacteria: While generally more active against Gram-positive strains, some indazole derivatives have also exhibited activity against Gram-negative bacteria such as Escherichia coli. researchgate.netresearchgate.net One study reported an indolylimidazole derivative with an MIC range of 9.9 to 12.5 μg/mL against E. coli. researchgate.net

Interactive Table: Antibacterial Activity of Indazole Analogues

| Bacterial Type | Bacterial Strain(s) | Indazole Analogue Type | Reported MIC Values |

| Gram-Positive | S. aureus, S. epidermidis, E. faecalis, E. faecium | Bicyclic pyrazoline with imide moiety | 4 μg/mL mdpi.com |

| Gram-Positive | S. aureus, S. epidermidis | 2H-indazoles | 64 - 128 μg/mL mdpi.com |

| Gram-Positive | E. faecalis | 2H-indazoles | ~128 μg/mL mdpi.com |

| Gram-Negative | Escherichia coli | Indolylimidazole derivative | 9.9 - 12.5 μg/mL researchgate.net |

Antifungal Activity Against Pathogenic Fungi

Research into the antifungal properties of indazole analogues has revealed promising candidates for the development of new antifungal agents. A study focused on the synthesis of novel indole-based 1,3,4-oxadiazoles, inspired by the natural product pimprinine, demonstrated that several of the synthesized compounds exhibited higher antifungal activity than the parent compound. nih.gov This suggests that the combination of the indole (B1671886) moiety, a structure related to indazole, with other heterocyclic systems can enhance antifungal efficacy. Two main structural alterations were identified as key to broadening the spectrum of biological activity. nih.gov While direct studies on the antifungal activity of this compound are not extensively detailed in the provided results, the proven antifungal potential of structurally related indole derivatives provides a strong rationale for its investigation against pathogenic fungi. The general antifungal activity of various indazole derivatives has been noted as one of their diverse biological activities. nih.gov

Antiprotozoal Activity Against Intestinal and Vaginal Pathogens

The therapeutic potential of indazole-related structures extends to antiprotozoal applications. While specific studies on this compound were not found, research on other heterocyclic compounds provides a basis for exploring its activity. For instance, various Schiff base analogues, including thiosemicarbazones, have been investigated as antiprotozoal agents against pathogens like Trichomonas vaginalis. nih.gov These compounds have shown remarkable trichomonacidal effects with low cytotoxicity, indicating their potential as selective therapeutic agents. nih.gov

Giardiasis, caused by Giardia lamblia, is another protozoan disease for which new treatments are needed due to the side effects and variable effectiveness of current drugs. nih.gov Research into quinoxaline-1,4-di-N-oxide derivatives has shown promising activity against G. lamblia, T. vaginalis, and Entamoeba histolytica. nih.gov These findings highlight the potential for nitrogen-containing heterocyclic compounds to act against a range of protozoal pathogens. The structural similarities between these active compounds and the indazole core suggest that this compound and its analogues could also exhibit antiprotozoal properties.

Anticancer Potential and Cellular Mechanisms

Indazole derivatives are a significant class of compounds in cancer research, with many demonstrating potent antitumor activities. nih.govresearchgate.net The indazole core is a key feature in several multi-kinase inhibitors and other anticancer drugs. researchgate.net

Numerous studies have demonstrated the in vitro cytotoxic effects of indazole analogues across a variety of human cancer cell lines. For example, a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were synthesized and showed significant cytotoxicity against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. nih.gov Some of these compounds exhibited lower IC50 values than the reference drug 5-fluorouracil. nih.gov

Similarly, newly synthesized 1,3,4-thiadiazolium mesoionic compounds have shown extreme cytotoxicity against murine and human melanoma cell lines. nih.govcapes.gov.br Another study on 1H-indazole-3-amine derivatives found that compound 6o had a promising inhibitory effect on the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing greater selectivity for normal cells. nih.govresearchgate.net

The anticancer effects of many indazole derivatives are mediated through the induction of apoptosis and modulation of the cell cycle. For instance, compound 6o, a 1H-indazole-3-amine derivative, was found to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.govresearchgate.net

Other studies on different chemical compounds have also highlighted the importance of these mechanisms. Cedrol, isolated from Juniperus chinensis, induces G1 cell cycle arrest and apoptosis in human lung carcinoma A549 cells through both intrinsic and extrinsic pathways. jmb.or.kr Thymol has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in breast and colorectal cancer cell lines through the generation of reactive oxygen species (ROS) and activation of caspases. nih.gov RTA dh404, a synthetic oleanolic acid derivative, induces G2/M phase cell cycle arrest, apoptosis, and autophagy in glioblastoma cells. mdpi.com The ability of cancer cells to arrest in the G0 or G1 phase can contribute to drug resistance, and some studies have shown that cells in these arrested states can acquire resistance to apoptosis induced by oxidative stress. nih.gov

The cytotoxic effect of a 3-methyl-1H-indole derivative, compound 3h, on HUH7 and MCF7 cells was shown to occur through apoptosis, with morphological features similar to those induced by paclitaxel. nih.gov

A key mechanism by which indazole derivatives exert their anticancer effects is through the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. Several indazole-based drugs are multi-kinase inhibitors. researchgate.net

FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), with mutations in this receptor tyrosine kinase found in about 30% of newly diagnosed cases. nih.gov Indazole-containing compounds like Linifanib are multi-targeted tyrosine kinase inhibitors. researchgate.net First-generation FLT3 inhibitors such as Sunitinib and Sorafenib also target other kinases like VEGFR, PDGFRβ, and KIT. nih.gov A novel imidazo[1,2-a]pyridine (B132010) derivative was identified as an inhibitor of both the FLT3-ITD and BCR-ABL pathways, showing potent antiproliferative effects on various leukemia cell lines. nih.gov

Furthermore, 3-methyl-1H-indazole derivatives have been designed as selective inhibitors of Bromodomain-containing Protein 4 (BRD4), which regulates the expression of oncogenes like c-Myc, NF-κB, and Bcl-2. nih.gov Compound 9d from this series showed excellent selectivity for BRD4 and effectively suppressed the downstream protein c-Myc. nih.gov

Anti-inflammatory Effects and Related Pathways

Indazole derivatives are known to possess anti-inflammatory properties. nih.gov Benzydamine, a non-steroidal anti-inflammatory drug, is an example of an indazole-based therapeutic. researchgate.net The anti-inflammatory effects of various compounds are often mediated through the inhibition of key inflammatory pathways.

The activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) are central to the inflammatory response, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as TNF-α and IL-1β. nih.govnih.govmdpi.commdpi.com Many natural and synthetic compounds exert their anti-inflammatory effects by inhibiting these pathways.

For example, a phenylpropanoid compound isolated from Juglans mandshurica was shown to inhibit the LPS-induced activation of NF-κB and MAPKs in RAW 264.7 cells. nih.gov Similarly, cyanidin-3-O-beta-D-glycoside from black rice and its metabolites were found to suppress pro-inflammatory cytokine production by regulating NF-κB and MAPK activation. nih.gov A triazole derivative, W112, demonstrated neuroprotective effects in an Alzheimer's disease model by reducing pro-inflammatory cytokine production through the repression of MAPK/NF-κB signaling pathways. mdpi.com

The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 which is induced during inflammation, is another important anti-inflammatory mechanism. koreamed.org Many polyphenols and other compounds have been shown to down-regulate COX-2 expression. koreamed.org

Other Reported Biological Activities of Indazole Derivatives (e.g., Analgesic, Antipyretic, Antiplatelet, Antidepressant, Antispermatogenic)

The indazole scaffold is a prominent feature in a multitude of synthetic compounds that exhibit a wide array of pharmacological activities. nih.gov Beyond their well-documented anti-inflammatory and anticancer properties, indazole derivatives have been investigated for numerous other therapeutic applications, including analgesic, antipyretic, antiplatelet, antidepressant, and antispermatogenic effects. researchgate.netresearchgate.netnih.gov These diverse biological actions underscore the versatility of the indazole nucleus as a pharmacophore in medicinal chemistry. nih.govexlibrisgroup.com

Analgesic and Antipyretic Activities

Indazole derivatives have been recognized for their potential central nervous system (CNS) activities, including analgesic and antipyretic properties. nih.gov The non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which contains an indazole core, is used clinically and demonstrates the utility of this scaffold in managing pain and inflammation. mdpi.comresearchgate.net Research has shown that various synthetic indazole derivatives possess analgesic activities. For instance, a series of novel indazolyl derivatives prepared from N-methyl-3-indazole carboxylic acid were screened for their analgesic and anti-inflammatory activities. researchgate.net The analgesic potential of these compounds was evaluated using the writhing test in mice, a model for visceral pain. researchgate.net Compounds that significantly inhibit the writhing response are considered to have analgesic properties. researchgate.net This line of research highlights the potential for developing new pain-modulating agents based on the indazole structure. researchgate.net

Antiplatelet Activity

The role of indazole derivatives in cardiovascular health has been explored, with a particular focus on their antiplatelet activity. nih.govresearchgate.net Platelet aggregation is a critical process in the pathogenesis of thromboembolic disorders. mdpi.com Certain indazole derivatives have been identified as potent inhibitors of this process.

A notable example is ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), which was identified as a non-peptide protease-activated receptor 4 (PAR4) antagonist. nih.gov PAR4 is a receptor on human platelets that plays a role in thrombosis. In the pursuit of novel anti-PAR4 agents, YD-3 served as a lead compound for the synthesis of a series of derivatives. nih.gov Structure-activity relationship (SAR) studies identified that ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate showed the most potent inhibitory effect on PAR4-mediated platelet aggregation. nih.gov Another derivative, ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate, demonstrated dual inhibitory effects on both PAR4 and the formation of thromboxane (B8750289), another key molecule in platelet aggregation. nih.gov These findings provide a basis for the development of new antiplatelet drug candidates. nih.gov

Antidepressant Activity

The indazole nucleus is found in compounds investigated for various central nervous system disorders, including depression. researchgate.netresearchgate.net While the direct antidepressant mechanisms of many indazole derivatives are still under investigation, the structural motif is considered a "privileged structure" in medicinal chemistry for CNS targets. pnrjournal.com The development of compounds that can interact with neurotransmitter systems, such as the serotonergic system, is a key strategy in antidepressant research. mdpi.com Several heterocyclic compounds, including those with benzothiazole (B30560) and benzazole structures, have shown antidepressant-like effects in animal models like the tail suspension test and forced swimming test by interacting with serotonin (B10506) receptors. mdpi.comnih.gov This suggests that the indazole scaffold, as a key heterocyclic system, holds promise for the design of novel antidepressant agents. nih.gov

Antispermatogenic Activity

A unique and extensively studied biological activity of certain indazole derivatives is their ability to inhibit spermatogenesis. nih.gov This has positioned them as potential candidates for non-hormonal male contraception. oup.comoup.com The lead compound in this class is Lonidamine (B1675067) (LND), chemically known as [1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid]. nih.gov Lonidamine and its analogues disrupt the junction between Sertoli cells and germ cells in the testes, leading to the premature release of developing sperm cells. nih.gov

Following Lonidamine, a series of halogenated 1-benzylindazole-3-carboxylic acids were synthesized and studied. nih.gov Compounds such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and its derivatives showed potent antispermatogenic activity in rats, characterized by the disorganization of the seminiferous tubules and the loss of spermatocytes and spermatids. nih.govacs.org More recently, a potent analogue named gamendazole (B1674601) was developed, which demonstrated the ability to block spermatogenesis and act as a contraceptive in rats after a single oral dose. oup.com In vitro studies showed that gamendazole targets Sertoli cells, a primary support cell for sperm development. oup.com These findings highlight the significant potential of indazole carboxylic acids as reversible male contraceptive agents. oup.comoup.com

Table 1: Summary of Selected Indazole Derivatives and Their Biological Activities

| Compound Name | Biological Activity | Research Findings | Citation(s) |

|---|---|---|---|

| Benzydamine | Analgesic, Anti-inflammatory | An established NSAID containing the indazole scaffold used for pain and inflammation. | mdpi.comresearchgate.net |

| Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) | Antiplatelet | Identified as a non-peptide protease-activated receptor 4 (PAR4) antagonist, inhibiting platelet aggregation. | nih.gov |

| Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate | Antiplatelet | A derivative of YD-3 with potent inhibitory effects on PAR4-mediated platelet aggregation. | nih.gov |

| Ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate | Antiplatelet | Exhibits dual inhibitory effects on PAR4 and thromboxane formation. | nih.gov |

| Lonidamine ([1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid]) | Antispermatogenic | Lead compound that disrupts inter-Sertoli-germ cell junctions, inhibiting spermatogenesis. | nih.govnih.gov |

| Gamendazole | Antispermatogenic | A potent lonidamine analogue that blocks spermatogenesis and acts as an oral contraceptive in animal models by targeting Sertoli cells. | oup.comoup.com |

Computational and Theoretical Studies on 3 Iodo 1 Methyl 1h Indazol 4 Ol Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as an indazole derivative, into the binding site of a target protein. The primary goal is to predict the binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For indazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding their inhibitory mechanisms. For instance, various indazole analogs have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and Hypoxia-Inducible Factor-1α (HIF-1α) to explore their potential as anti-inflammatory and anti-cancer agents, respectively. nih.govresearchgate.net These studies typically reveal key amino acid residues that are crucial for binding and provide insights into the structure-activity relationships (SAR) of the compounds. While specific docking studies on 3-Iodo-1-methyl-1H-indazol-4-ol are not prominently documented, it is anticipated that the iodine atom at the 3-position and the hydroxyl group at the 4-position would play significant roles in forming halogen bonds and hydrogen bonds within a target's active site.

Table 1: Illustrative Data from Molecular Docking of Indazole Derivatives

| Parameter | Description | Example Value (for a hypothetical target) |

| Binding Affinity | The predicted free energy of binding, typically in kcal/mol. More negative values indicate stronger binding. | -8.5 kcal/mol |

| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein residues. | Donor: Indazole N-H; Acceptor: ASP123 |

| Halogen Bonds | Non-covalent interaction involving the iodine atom. | Donor: Iodo-group; Acceptor: Carbonyl oxygen of GLY78 |

| Hydrophobic Interactions | Interactions with nonpolar residues in the binding pocket. | Phenyl ring of indazole with PHE234, LEU345 |

| Key Interacting Residues | Amino acids in the binding site that form significant interactions with the ligand. | ASP123, GLY78, PHE234, LEU345 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

Two-dimensional QSAR (2D-QSAR) models use descriptors that are calculated from the 2D representation of a molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. These models are computationally less intensive and are useful for initial screening of large compound libraries. For indazole derivatives, 2D-QSAR studies have been employed to correlate structural features with activities like anti-inflammatory potential. researchgate.net The models can highlight the importance of certain substituents or structural motifs for the observed biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize information from the 3D structure of molecules. These approaches generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors revealed that steric and electrostatic fields are crucial for their inhibitory potency, providing a structural framework for designing new, more active compounds. nih.gov Such a model for this compound would likely indicate that the spatial arrangement of the iodo and hydroxyl groups is critical for its interaction with a target.

Molecular Dynamics (MD) Simulations for Protein-Ligand Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies.

For indazole-based compounds, MD simulations have been used to validate docking results and to understand the stability of the ligand in the active site. nih.govresearchgate.netnih.gov For example, simulations of an indazole derivative bound to the COX-2 enzyme indicated that the complex remained stable throughout the simulation, confirming the favorable binding mode predicted by docking. researchgate.net Key metrics from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular hydrogen bonds over the simulation trajectory.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

DFT studies on various indazole derivatives have been conducted to understand their electronic properties and to correlate them with experimental observations, such as their potential as corrosion inhibitors or their reactivity. researchgate.netnih.gov For this compound, DFT calculations could elucidate the electron distribution, identify the most reactive sites for electrophilic and nucleophilic attack, and provide insights into its intrinsic stability and reactivity. The HOMO-LUMO gap, for instance, is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.

Table 2: Illustrative Data from DFT Calculations for an Indazole Derivative

| Parameter | Description | Example Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. | 4.7 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 3.5 Debye |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Negative potential around the nitrogen and oxygen atoms. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties (Methodology)

In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. Various computational models and software are used to predict properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities. nih.gov

The methodology for predicting the ADMET properties of a compound like this compound involves using its 2D or 3D structure as input for a variety of predictive models. These models are often based on QSAR, machine learning algorithms, or rule-based systems trained on large datasets of experimental data. For instance, Lipinski's Rule of Five is a commonly used filter to assess drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. More sophisticated models can predict specific metabolic pathways and potential toxicological endpoints. mdpi.comnih.gov While specific ADMET predictions for this compound are not published, such analyses are a standard component of modern computational drug design workflows for novel chemical entities.

Cheminformatics and Virtual Screening Applications in Indazole Research

Cheminformatics and virtual screening have become indispensable tools in modern drug discovery and development, and their application to indazole-based compounds is no exception. These computational techniques allow for the efficient analysis of large chemical datasets, the prediction of molecular properties, and the identification of promising drug candidates, thereby accelerating the research process. neovarsity.org While specific studies focusing solely on this compound are not extensively documented in public literature, the broader field of indazole research offers significant insights into how these methods are employed.

Cheminformatics plays a crucial role in organizing, analyzing, and visualizing the chemical space of indazole derivatives. This includes the curation of chemical databases, assessment of library diversity, and the analysis of structure-activity relationships (SAR). springernature.com By leveraging computational tools, researchers can identify key structural features responsible for the biological activity of indazole compounds. For instance, techniques like fragment-based lead discovery (FBLD) combined with virtual screening have been successfully used to identify indazole-containing ligands for various protein targets. nih.gov

Virtual screening, a key component of cheminformatics, involves the computational screening of large libraries of compounds to identify molecules that are likely to bind to a specific biological target. This process can be broadly categorized into ligand-based and structure-based approaches. In the context of indazole research, both methods have been instrumental. Ligand-based virtual screening, for example, has been employed in the study of benzimidazole (B57391) derivatives, a related heterocyclic system, to identify potential inhibitors of enzymes like triosephosphate isomerase from Leishmania mexicana. nih.gov

Structure-guided drug design is another powerful approach that has been used to develop potent indazole derivatives. By utilizing the three-dimensional structure of the target protein, researchers can design molecules that fit precisely into the binding site, leading to enhanced potency and selectivity. This methodology has been successfully applied to discover indazole-based inhibitors for a range of kinases, including epidermal growth factor receptor (EGFR) and fibroblast growth factor receptors (FGFRs). nih.gov

Detailed Research Findings

The application of cheminformatics and virtual screening in the study of indazole derivatives has led to the identification of numerous potent and selective inhibitors for a variety of biological targets. These findings underscore the power of computational approaches in modern medicinal chemistry.

One notable example is the discovery of a series of 1H-indazole derivatives as potent activators of Sirtuin 1 (Sirt1), a key enzyme involved in cellular regulation. High-throughput screening, followed by computational analysis, led to the identification of lead compounds that were subsequently optimized to improve their activity. nih.gov

In another study, a combination of fragment-based lead discovery, NMR screening, and virtual screening was used to identify ligands for ubiquitin-specific protease 7 (USP7), a target for cancer therapy. This integrated approach resulted in the discovery of cell-active indazole derivatives with favorable physical properties. nih.gov

Furthermore, structure-guided design has been instrumental in developing 1H-indazole amide derivatives as potent inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). Computational modeling guided the synthesis of compounds with significant enzymatic and cellular activity. nih.gov Similarly, 1H-indazole derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR) kinase, including mutants that are resistant to other therapies. nih.gov

The versatility of these computational approaches is further highlighted by the discovery of 1H-indazole-based inhibitors for fibroblast growth factor receptors (FGFRs) through fragment-led de novo design. nih.gov Additionally, high-throughput screening of large compound collections has led to the identification of 3-benzylindazole analogues as selective inhibitors of cyclin-dependent kinase 8 (CDK8). nih.gov

Data from Virtual Screening of Indazole Derivatives

The following table summarizes the results of virtual screening and subsequent experimental validation for a selection of indazole derivatives against various biological targets. This data illustrates the successful application of computational methods in identifying and optimizing potent inhibitors.

| Compound/Series | Target | Screening Method | Key Findings | IC₅₀/EC₅₀ |

| 1H-Indazole Derivatives | Sirtuin 1 (Sirt1) | High-Throughput Screening & Computational Analysis | Identified potent activators of Sirt1 with osteogenesis activity. | EC₅₀ = 0.40 µM (for the most active compound) nih.gov |

| Indazole Ligands | Ubiquitin Specific Protease 7 (USP7) | Fragment-Based Lead Discovery, NMR & Virtual Screening | Discovered cell-active inhibitors targeting the "palm" region of the catalytic domain. | - |

| 1H-Indazole Amide Derivatives | Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) | Structure-Guided Design | Developed compounds with excellent enzymatic and cellular activity. | IC₅₀ = 9.3 - 25.8 nM (enzymatic); 0.9 - 6.1 µM (cellular) nih.gov |

| 1H-Indazole Derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | Structure-Guided Drug Design | Identified potent inhibitors against wild-type and T790M mutant EGFR. | IC₅₀ = 5.3 nM (T790M); 8.3 nM (wild-type) nih.gov |

| 1H-Indazole-Based Derivatives | Fibroblast Growth Factor Receptors (FGFRs) | Fragment-Led De Novo Design | Discovered inhibitors with excellent ligand efficiencies. | IC₅₀ = 0.8 - 90 µM nih.gov |

| 3-Benzylindazole Analogues | Cyclin-Dependent Kinase 8 (CDK8) | High-Throughput Screening | Identified potent and selective inhibitors with good oral pharmacokinetics. | IC₅₀ = 53 nM nih.gov |

| 3-Aminoindazole Derivatives | Anaplastic Lymphoma Kinase (ALK) | Structure-Based Optimization | Led to the discovery of Entrectinib, a potent ALK inhibitor. | IC₅₀ = 12 nM nih.gov |

Table 1: Examples of Virtual Screening and Computational Studies on Indazole Derivatives

Future Perspectives and Research Directions for 3 Iodo 1 Methyl 1h Indazol 4 Ol

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The accessibility of 3-Iodo-1-methyl-1H-indazol-4-ol and its analogues is fundamental to exploring their full potential. While general methods for the synthesis of indazole derivatives are established, the development of novel, efficient, and scalable synthetic routes specifically tailored for this compound and its derivatives is a key area for future research.

Future efforts could focus on:

Late-Stage Functionalization: Developing methods for the direct introduction of the iodo, methyl, and hydroxyl groups onto a pre-formed indazole core would provide rapid access to a diverse range of analogues. This could involve the exploration of advanced C-H activation and functionalization techniques.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of other indazole derivatives. Applying this technology to the synthesis of this compound could lead to more efficient and environmentally friendly processes.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Developing flow-based methods for the key synthetic steps, such as iodination and methylation, would be a significant advancement for the large-scale production of this compound.

Catalyst Development: Investigating new and more efficient catalysts for the key coupling reactions involved in the synthesis of indazole derivatives, such as Suzuki or Heck couplings at the 3-position after substitution of the iodine, could broaden the scope of accessible analogues. A patent for preparing indazole compounds mentions the use of palladium acetate (B1210297) as a catalyst in a Heck reaction involving a 3-iodo-indazole derivative. google.com

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Late-Stage Functionalization | Rapid access to diverse analogues, reduced synthetic steps. | Development of selective C-H activation and functionalization methods. |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields, greener chemistry. | Optimization of reaction conditions and solvent systems under microwave irradiation. |

| Flow Chemistry | Enhanced safety, scalability, and consistency. | Design and optimization of continuous flow reactors for key synthetic transformations. |

| Catalyst Development | Broader substrate scope, milder reaction conditions, higher efficiency. | Exploration of novel palladium, copper, or other transition metal catalysts. |

Exploration of New Biological Targets and Mechanisms for Therapeutic Innovation

The indazole nucleus is present in a wide array of biologically active molecules, including kinase inhibitors and antagonists for various receptors. nih.govnih.govnih.gov The specific substitution pattern of this compound suggests that it could interact with a variety of biological targets.

Future research should aim to:

Kinase Inhibition: Given that many indazole derivatives are potent kinase inhibitors, a primary focus should be on screening this compound against a broad panel of kinases implicated in cancer and other diseases. nih.govnih.gov For instance, derivatives of 1H-indazole have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Polo-like kinase 4 (PLK4). nih.govnih.gov

GPCR Antagonism: Indazole-based compounds have also been identified as antagonists for G-protein coupled receptors (GPCRs), such as the CB1 receptor and the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.govgoogle.com Investigating the activity of this compound at these and other GPCRs could uncover novel therapeutic applications, for example in pain management. nih.gov

Enzyme Inhibition: Beyond kinases, other enzymes could be potential targets. For example, some 3-substituted 1H-indazoles have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression. nih.gov

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be crucial to understand how this compound interacts with its target at the molecular level. This would involve techniques such as X-ray crystallography of the compound bound to its target protein.

The following table summarizes potential biological targets for this compound based on the activity of related compounds.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | EGFR, PLK4, BCR-ABL, Lck | Cancer, Inflammatory Diseases |

| GPCRs | CB1, TRPV1 | Pain, Neurological Disorders |

| Enzymes | IDO1 | Cancer Immunotherapy |

Integration of Advanced Computational and Experimental Approaches for Rational Design

The combination of computational modeling and experimental validation provides a powerful paradigm for accelerating drug discovery. For this compound, this integrated approach can guide the design of more potent and selective analogues.

Future research directions include:

Molecular Docking and Virtual Screening: Computational docking studies can be used to predict the binding mode of this compound to the active sites of various biological targets. This can help prioritize experimental testing and identify key interactions that contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of analogues with varying biological activity is synthesized, QSAR models can be developed to correlate specific structural features with activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the role of conformational changes in binding.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic profiles.

Potential as Chemical Probes for Biological Systems and Molecular Recognition Studies

The iodine atom in this compound makes it an attractive candidate for development as a chemical probe. Iodinated compounds can serve as valuable tools for studying biological systems.

Key areas for future exploration are:

Radiolabeling: The iodine atom can be replaced with a radioactive isotope, such as ¹²⁵I or ¹³¹I, to create a radiolabeled version of the molecule. This would enable its use in a variety of in vitro and in vivo imaging and binding assays to study the distribution and target engagement of the compound.

Photoaffinity Labeling: The iodo-group can potentially be converted to other functionalities suitable for photoaffinity labeling. This technique allows for the covalent labeling of the target protein upon photoactivation, which is invaluable for target identification and validation studies.

Molecular Recognition Studies: The well-defined structure of this compound, with its potential for specific interactions through hydrogen bonding (hydroxyl group) and halogen bonding (iodo group), makes it a good candidate for studying molecular recognition events at the active sites of proteins.

Strategic Design of Next-Generation Indazole Analogues with Tuned Activity

Building upon the knowledge gained from the aforementioned research areas, the strategic design of next-generation analogues of this compound with fine-tuned activity and improved drug-like properties is a significant future direction. Structure-activity relationship (SAR) studies will be central to this endeavor. nih.gov

Future design strategies could involve:

Modification of the 3-Position: The iodine atom serves as a versatile handle for introducing a wide variety of substituents via cross-coupling reactions. This will allow for the exploration of a vast chemical space to optimize interactions with the target protein.

Variation of the 4-Position Substituent: The hydroxyl group at the 4-position is a key feature that can participate in hydrogen bonding. Modifications at this position, such as etherification or replacement with other hydrogen-bonding groups, could modulate binding affinity and selectivity. The replacement of a phenol (B47542) with an indazole has been shown to improve pharmacokinetic properties in some kinase inhibitors. researchgate.net

Bioisosteric Replacements: The concept of bioisosterism can be applied to replace certain functional groups with others that have similar physical or chemical properties but may lead to improved biological activity or pharmacokinetic profiles.

The following table outlines potential modifications and their expected impact on the properties of the molecule.

| Position of Modification | Example Modifications | Potential Impact |

| 3-Position (Iodo) | Aryl, heteroaryl, alkyl, amino groups via cross-coupling | Modulation of binding affinity, selectivity, and physicochemical properties. |

| 4-Position (Hydroxyl) | Methoxy (B1213986), amino, fluoro groups | Alteration of hydrogen bonding capacity, lipophilicity, and metabolic stability. |

| 1-Position (Methyl) | Ethyl, propyl, benzyl (B1604629) groups | Influence on conformation, lipophilicity, and potential for new interactions. |

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Iodo-1-methyl-1H-indazol-4-ol to improve yield and purity?

Methodological Answer: Optimization involves selecting reaction conditions (solvent, catalyst, temperature) and purification techniques. For iodinated indazoles, electrophilic iodination using iodine with oxidizing agents (e.g., H₂O₂ or NaOCl) under mild conditions is common . Solvent systems like PEG-400:DMF (2:1) can enhance reaction efficiency, as seen in analogous indole syntheses, where CuI catalysis and azide-alkyne cycloaddition improved yields . Post-synthesis, purification via column chromatography (e.g., 70:30 EtOAc:hexanes) or recrystallization in hot EtOAc effectively isolates the compound .

Q. Table 1: Synthesis Parameters for Analogous Compounds

| Parameter | Example from Evidence | Reference |

|---|---|---|

| Catalyst | CuI (1.16 g) | |

| Solvent System | PEG-400:DMF (2:1) | |

| Reaction Time | 12 hours at room temperature | |

| Purification Method | Column chromatography | |

| Yield | 30–35% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: 1H/13C NMR and HRMS are critical. For example:

- 1H NMR : Look for methyl group singlet (~δ 3.7–3.9 ppm) and indazole aromatic protons (δ 6.5–8.6 ppm) .

- 13C NMR : Iodine’s electron-withdrawing effect shifts adjacent carbons to ~δ 102–127 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

TLC (Rf values) and melting points further validate purity .

Q. What purification methods are recommended for this compound?

Methodological Answer:

- Recrystallization : Use hot EtOAc to remove impurities, as demonstrated for triazole-indole hybrids .

- Flash Column Chromatography : Employ gradients like 70:30 EtOAc:hexanes to resolve polar byproducts .

- Solvent Partitioning : Extract with EtOAC and dry over Na2SO4 to isolate the organic layer .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when elucidating iodinated indazole structures?

Methodological Answer: Discrepancies arise from impurities, tautomerism, or crystallographic disorder. Strategies include:

- Multi-Technique Validation : Cross-check NMR with HRMS and X-ray crystallography .

- Dynamic NMR : Resolve tautomerism by varying temperature .

- Computational Modeling : Compare experimental shifts with DFT-calculated spectra .

For crystallographic data, refine structures using SHELXL to address twinning or disorder .

Q. What methodologies enable functionalization of the iodine substituent in this compound?

Methodological Answer: The iodine atom facilitates cross-coupling reactions (e.g., Suzuki, Stille) for drug discovery. Key steps:

Q. How can crystallographic challenges in this compound studies be mitigated?

Methodological Answer: Challenges include twinning, low resolution, and disorder. Mitigation strategies:

- Data Collection : Use high-flux synchrotron sources for weak diffractors .

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data .

- Validation : Check Rint (<5%) and Rfree values to ensure model accuracy .

Data Contradiction Analysis

Case Study : Conflicting NMR signals in iodinated indazoles may stem from tautomerism. For example, evidence shows indole NH signals at δ 8.5–8.6 ppm, but tautomeric shifts in DMSO-d6 can obscure this. Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.